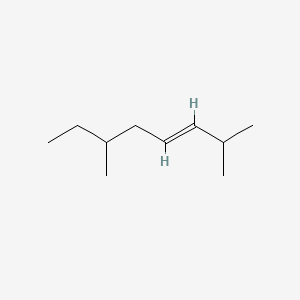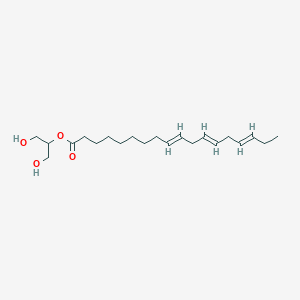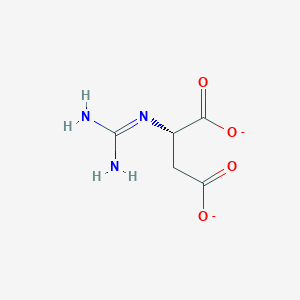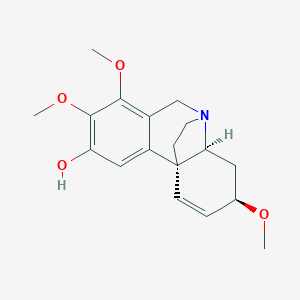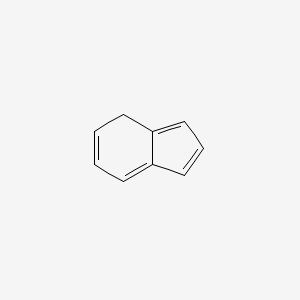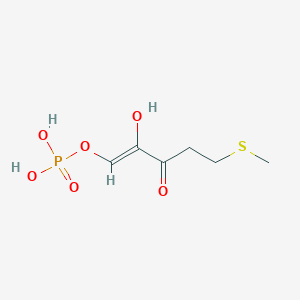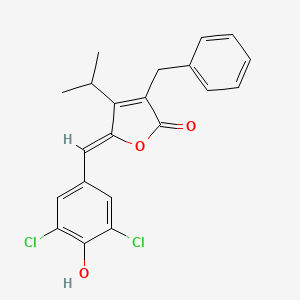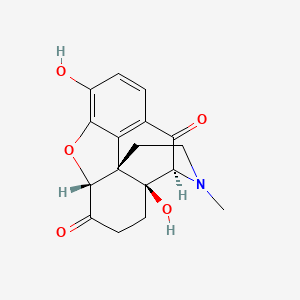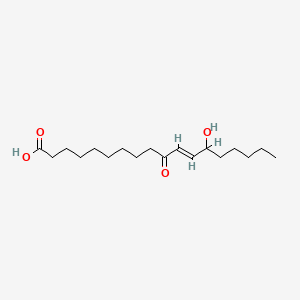
10-Oxo-13-hydroxy-11-octadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-oxo-13-Hydroxy-11-octadecenoic acid, also known as 13-HO-18C acid or 13-hydroxy-10-oxo-(e)-11-octadecenoic acid, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. 10-oxo-13-Hydroxy-11-octadecenoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 10-oxo-13-Hydroxy-11-octadecenoic acid has been primarily detected in urine. Within the cell, 10-oxo-13-hydroxy-11-octadecenoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 10-oxo-13-hydroxy-11-octadecenoic acid can be found in cereals and cereal products. This makes 10-oxo-13-hydroxy-11-octadecenoic acid a potential biomarker for the consumption of this food product.
(11E)-13-hydroxy-10-oxo-11-octadecenoic acid is a lipid.
Applications De Recherche Scientifique
Biochemical Transformations
10-Oxo-13-hydroxy-11-octadecenoic acid is involved in various biochemical transformations. Dix and Marnett (1985) studied its formation from linoleic acid hydroperoxide, revealing its role in lipid oxidation processes and the generation of complex fatty acids (Dix & Marnett, 1985). Similarly, Gardner and colleagues (1979) showed its formation from linoleic acid hydroperoxides, emphasizing the lack of regioselectivity in the formation of oxohydroxyoctadecenoic acids (Gardner & Kleiman, 1979).
Cytotoxicity Studies
Research by Hayashi et al. (1998) evaluated the cytotoxic activity of this compound and its lactone, highlighting its potential significance in biological systems, particularly in the context of cancer research (Hayashi et al., 1998).
Antimutagenic Properties
Noguchi et al. (2000) synthesized enantiomers of 10-Oxo-13-hydroxy-11-octadecenoic acid and evaluated their antimutagenic activities. This research sheds light on the potential use of this compound in reducing mutations, which has implications for cancer prevention and treatment (Noguchi et al., 2000).
Enzymatic Activities and Metabolic Pathways
Investigations into the enzymatic activities and metabolic pathways involving 10-Oxo-13-hydroxy-11-octadecenoic acid have been conducted. Gardner et al. (1970) studied its formation in the context of linoleic acid oxidation in corn germ, providing insights into plant lipid metabolism and the role of specific enzymes (Gardner, 1970). Bergamo et al. (2014) explored its immunomodulatory activity, linked to improved antioxidant and detoxifying defenses, which has implications for gut health and immune system function (Bergamo et al., 2014).
Additional Applications
Further applications include studies on linoleic acid metabolism in various biological systems and its transformation into various fatty acid products, as seen in the work of Hamberg (1973, 1991, 2000) and others (Hamberg, 1973), (Hamberg, 1991), (Hamberg, 2000).
Propriétés
Numéro CAS |
28979-44-4 |
|---|---|
Nom du produit |
10-Oxo-13-hydroxy-11-octadecenoic acid |
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(E)-13-hydroxy-10-oxooctadec-11-enoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-8-11-16(19)14-15-17(20)12-9-6-4-5-7-10-13-18(21)22/h14-16,19H,2-13H2,1H3,(H,21,22)/b15-14+ |
Clé InChI |
CZGIUGHMJZYXNX-CCEZHUSRSA-N |
SMILES isomérique |
CCCCCC(/C=C/C(=O)CCCCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC(=O)CCCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC(=O)CCCCCCCCC(=O)O)O |
melting_point |
64°C |
Autres numéros CAS |
28979-44-4 |
Description physique |
Solid |
Synonymes |
13-HO-18C acid 13-hydroxy-10-oxo-11-octadecenoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)
![[(E)-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1235193.png)
![(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole](/img/structure/B1235196.png)
![(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1235197.png)
